molecular formula C18H15NO4 B7693221 (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate

(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate

Cat. No. B7693221
M. Wt: 309.3 g/mol
InChI Key: FZMOYEHOPVXOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, also known as HQM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate and metal ions leads to a change in the fluorescence properties of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, allowing for the detection and quantification of the metal ions.
Biochemical and Physiological Effects:
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is its strong fluorescence properties, which make it a useful tool for imaging biological samples. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence properties of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate. One potential area of research is the development of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate-based fluorescent probes for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, particularly in the treatment of oxidative stress-related diseases. Additionally, the development of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate derivatives with improved properties such as increased fluorescence intensity and stability may also be an area of future research.
In conclusion, (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is a promising compound that has potential applications in scientific research. Its strong fluorescence properties and various biochemical and physiological effects make it a useful tool for imaging and studying biological samples. Further research into the synthesis, mechanism of action, and potential applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate may lead to the development of new tools and therapies for a variety of diseases.

Synthesis Methods

The synthesis of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate involves the reaction between 2-hydroxyquinoline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

Scientific Research Applications

(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been extensively studied for its potential applications in scientific research. One of the major applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is in the field of fluorescence microscopy. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been found to exhibit strong fluorescence properties, making it a useful tool for imaging biological samples such as cells and tissues. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-16-9-5-3-7-14(16)18(21)23-11-13-10-12-6-2-4-8-15(12)19-17(13)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMOYEHOPVXOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.